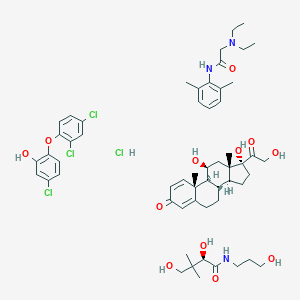

Aurobin

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Lidocaine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

130377-60-5 |

|---|---|

Molekularformel |

C56H77Cl4N3O12 |

Molekulargewicht |

1126 g/mol |

IUPAC-Name |

5-chloro-2-(2,4-dichlorophenoxy)phenol;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;(2R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;hydrochloride |

InChI |

InChI=1S/C21H28O5.C14H22N2O.C12H7Cl3O2.C9H19NO4.ClH/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16;1-9(2,6-12)7(13)8(14)10-4-3-5-11;/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3;7-9H,5-6,10H2,1-4H3,(H,15,17);1-6,16H;7,11-13H,3-6H2,1-2H3,(H,10,14);1H/t14-,15-,16-,18+,19-,20-,21-;;;7-;/m0..0./s1 |

InChI-Schlüssel |

FYBPKUIKUPJSGB-WRGLNDQXSA-N |

SMILES |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O.CC(C)(CO)C(C(=O)NCCCO)O.C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl.Cl |

Isomerische SMILES |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O.CC(C)(CO)[C@H](C(=O)NCCCO)O.C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl.Cl |

Kanonische SMILES |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O.CC(C)(CO)C(C(=O)NCCCO)O.C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl.Cl |

Synonyme |

aurobin dexpanthenol - lidocaine - prednisolone - triclosan dexpanthenol, lidocaine, prednisolone, triclosan drug combination |

Herkunft des Produkts |

United States |

Foundational & Exploratory

auranofin mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of Auranofin in Cancer Cells

Executive Summary

Auranofin, a gold(I)-containing compound originally approved for the treatment of rheumatoid arthritis, is being extensively repurposed as a potent anticancer agent.[1][2] Its efficacy stems from a multi-faceted mechanism of action that converges on the induction of overwhelming oxidative stress, disruption of critical cellular signaling pathways, and inhibition of protein homeostasis. This document provides a detailed technical overview of these mechanisms, supported by quantitative data, experimental methodologies, and visual diagrams of the key pathways involved. The primary molecular target of auranofin is thioredoxin reductase (TrxR), an essential enzyme in the cellular antioxidant defense system.[1][3] By inhibiting TrxR, auranofin triggers a cascade of cytotoxic events, including apoptosis, ferroptosis, and proteasomal stress, making it a promising candidate for various oncology applications, with several clinical trials underway.[1][4]

Core Mechanism: Thioredoxin Reductase Inhibition and ROS Induction

The central mechanism of auranofin's anticancer activity is the irreversible inhibition of thioredoxin reductase (TrxR).[5][6] Auranofin's gold(I) ion has a high affinity for the selenocysteine residue in the active site of both cytosolic (TrxR1) and mitochondrial (TrxR2) isoforms of the enzyme.[6][7]

Inhibition of TrxR disrupts the thioredoxin (Trx) system, a crucial component of the cell's antioxidant machinery responsible for maintaining redox homeostasis.[8][9] This enzymatic blockade leads to a rapid and significant accumulation of intracellular reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[7][10][11] Cancer cells, which often exhibit higher baseline levels of ROS compared to normal cells, are particularly vulnerable to this additional pro-oxidative insult, which pushes them beyond a survivable threshold of oxidative stress.[8][11] This elevated ROS is the primary driver for the downstream cytotoxic effects of auranofin.[11][12]

Caption: Core mechanism of auranofin action.

Induction of Programmed Cell Death

The excessive oxidative stress induced by auranofin triggers multiple forms of programmed cell death, primarily apoptosis and ferroptosis.

Apoptosis

Auranofin is a potent inducer of apoptosis in a wide range of cancer cell lines.[7][11] The ROS-mediated apoptotic cascade involves:

-

Mitochondrial Dysfunction: Increased ROS leads to the depolarization of the mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic pathway.[9][12] This is often accompanied by an increased ratio of pro-apoptotic BAX to anti-apoptotic Bcl-2 proteins.[9]

-

Caspase Activation: Auranofin treatment leads to the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7).[9][11][13] Activated caspase-3 subsequently cleaves substrates such as poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[9][11]

-

Endoplasmic Reticulum (ER) Stress: Auranofin can induce a lethal ER stress response, another trigger for apoptosis.[11][14]

Ferroptosis

Auranofin has also been shown to induce ferroptosis, an iron-dependent form of non-apoptotic cell death characterized by the accumulation of lipid peroxides.[15][16] This occurs because the thioredoxin system is linked to the function of glutathione peroxidase 4 (GPX4), the key enzyme that neutralizes lipid peroxides. By inhibiting TrxR, auranofin can indirectly impair GPX4 function, leading to lipid ROS accumulation and ferroptotic cell death.[15] Auranofin can also resensitize ferroptosis-resistant cancer cells to other ferroptosis inducers.[17]

Caption: Auranofin-induced apoptosis and ferroptosis pathways.

Inhibition of Pro-Survival Signaling Pathways

Auranofin disrupts several key signaling pathways that are frequently hyperactivated in cancer cells, contributing to their proliferation, survival, and resistance to therapy.

-

STAT3 Pathway: Auranofin inhibits the phosphorylation and thus the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[18] This inhibition can be ROS-dependent and has been observed in breast cancer and multiple myeloma cells.[18] In breast cancer stem cells, auranofin suppresses the STAT3/IL-8 signaling axis.[19][20]

-

PI3K/AKT/mTOR Pathway: Auranofin has been shown to inhibit the expression of several key proteins in the PI3K/AKT/mTOR pathway in non-small cell lung cancer (NSCLC) and pancreatic cancer cells.[1][7][21] This pathway is a central regulator of cell growth, metabolism, and survival.

-

NF-κB Pathway: Auranofin can suppress the activity of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in inflammation, immunity, and cancer cell survival.[21][22]

Caption: Inhibition of pro-survival signaling pathways by auranofin.

Disruption of Protein Homeostasis

Beyond redox modulation, auranofin disrupts protein homeostasis by inhibiting the ubiquitin-proteasome system (UPS).[1][6] Unlike proteasome inhibitors such as bortezomib that target the 20S catalytic core, auranofin specifically inhibits two proteasome-associated deubiquitinases (DUBs): UCHL5 and USP14.[23][24][25]

Inhibition of these DUBs prevents the removal of ubiquitin chains from proteins targeted for degradation, leading to an accumulation of polyubiquitinated proteins.[23] This proteotoxic stress contributes significantly to auranofin's cytotoxicity and can induce apoptosis.[23][24] This distinct mechanism of proteasome inhibition makes auranofin a unique therapeutic agent.[24]

Quantitative Data Summary

Table 1: IC50 Values of Auranofin in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) values demonstrate the potent cytotoxic effects of auranofin across a range of cancer types.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| NCI-H1299 | Non-Small Cell Lung Cancer | 1-2 | 24 | [10] |

| Calu-6 | Non-Small Cell Lung Cancer | 3 | 24 | [10] |

| A549 | Non-Small Cell Lung Cancer | 3-5 | 24 | [9][10] |

| SK-LU-1 | Non-Small Cell Lung Cancer | 5 | 24 | [10] |

| NCI-H460 | Non-Small Cell Lung Cancer | 4 | 24 | [10] |

| MCF-7 | Breast Cancer | 0.98 | 72 | [26] |

| MCF-7 | Breast Cancer | 3.37 | 24 | [26] |

| MDA-MB-231 | Breast Cancer | ~1.0 | 24 | [20] |

| PEO1 | High-Grade Serous Ovarian | 0.53 (Clonogenic) | 72 | [12] |

| PEO4 | High-Grade Serous Ovarian | 2.8 (Clonogenic) | 72 | [12] |

| HL-60 | Acute Promyelocytic Leukemia | 0.23 | 72 | [26] |

| HCT-15 | Colon Cancer | 0.11 | 72 | [26] |

| HeLa | Cervical Cancer | 0.15 | 72 | [26] |

Key Experimental Protocols

Thioredoxin Reductase (TrxR) Activity Assay

This protocol measures the efficacy of auranofin in inhibiting its primary target.

-

Cell Lysis: Treat cancer cells (e.g., Calu-6, A549) with varying concentrations of auranofin for a specified time (e.g., 24 h).[9] Harvest and lyse the cells in a suitable buffer to obtain cytoplasmic extracts.

-

Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, EDTA, NADPH, and insulin.

-

Initiation: Add the cell lysate (containing TrxR) to the reaction mixture. The TrxR will catalyze the reduction of insulin using NADPH.

-

DTNB Addition: Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). DTNB is reduced by the free thiols generated from the insulin reduction, producing 2-nitro-5-thiobenzoate (TNB), which is a colored compound.

-

Measurement: Measure the rate of TNB formation by monitoring the absorbance at 412 nm over time using a spectrophotometer.

-

Analysis: Compare the rate of reaction in auranofin-treated samples to untreated controls to determine the percentage of TrxR inhibition.

Intracellular ROS Measurement

This protocol quantifies the primary mechanistic driver of auranofin's cytotoxicity.

-

Cell Treatment: Seed cancer cells (e.g., BGC-823, SGC-7901) in plates and treat with auranofin for the desired duration (e.g., 2 hours).[11]

-

Probe Loading: Remove the treatment medium and incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 20-30 minutes at 37°C.[11] DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

Oxidation to Fluorescent Product: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11]

-

Data Acquisition: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a flow cytometer (typically with an excitation wavelength of 488 nm and emission at 525 nm) or a fluorescence microplate reader.

-

Analysis: Quantify the mean fluorescence intensity and compare treated samples to controls. An antioxidant like N-acetylcysteine (NAC) can be used as a negative control to confirm ROS-specificity.[11]

Apoptosis Assessment via Annexin V/Propidium Iodide (PI) Staining

This is a standard flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Experimental workflow for apoptosis assessment.

-

Cell Treatment and Harvesting: Treat cells with auranofin for a specified period (e.g., 24 h).[11] Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Staining: Add Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.[11]

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Annexin V-negative / PI-negative: Live cells.

-

Annexin V-positive / PI-negative: Early apoptotic cells.

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

-

Annexin V-negative / PI-positive: Necrotic cells.

-

-

Analysis: Quantify the percentage of cells in each quadrant to determine the extent of auranofin-induced apoptosis.

Conclusion

Auranofin exhibits robust anticancer activity through a well-defined, multi-pronged mechanism of action. Its primary function as a potent inhibitor of thioredoxin reductase leads to a catastrophic increase in oxidative stress, which in turn activates multiple cell death pathways, including apoptosis and ferroptosis. Concurrently, auranofin disrupts critical pro-survival signaling networks (STAT3, PI3K/AKT, NF-κB) and induces proteotoxic stress through a unique mode of proteasome inhibition. This complex interplay of cytotoxic effects underscores its potential as a repurposed therapeutic for a variety of malignancies. The data and protocols presented herein provide a comprehensive foundation for researchers and drug developers exploring the clinical translation of auranofin and its analogues in oncology.

References

- 1. The gold complex auranofin: new perspectives for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oaepublish.com [oaepublish.com]

- 3. Potential Anticancer Activity of Auranofin [jstage.jst.go.jp]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Auranofin: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential Anticancer Activity of Auranofin [jstage.jst.go.jp]

- 8. tandfonline.com [tandfonline.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Auranofin induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Auranofin inhibits the proliferation of lung cancer cells via necrosis and caspase‑dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Auranofin Induces ER Stress‐Mediated Apoptosis, and Its Combination With Bortezomib Elicits Paraptosis‐Like Cell Death in Malignant Canine Mammary Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Auranofin reveals therapeutic anticancer potential by triggering distinct molecular cell death mechanisms and innate immunity in mutant p53 non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Auranofin resensitizes ferroptosis-resistant lung cancer cells to ferroptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antiproliferative effect of gold(I) compound auranofin through inhibition of STAT3 and telomerase activity in MDA-MB 231 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Auranofin, an antirheumatic drug, shows anticancer stem cell potential via suppression of the Stat3 signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Auranofin, an antirheumatic drug, shows anticancer stem cell potential via suppression of the Stat3 signal - PMC [pmc.ncbi.nlm.nih.gov]

- 21. oncotarget.com [oncotarget.com]

- 22. Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Clinically used antirheumatic agent auranofin is a proteasomal deubiquitinase inhibitor and inhibits tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Clinically used antirheumatic agent auranofin is a proteasomal deubiquitinase inhibitor and inhibits tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Repurposing old drugs as new inhibitors of the ubiquitin-proteasome pathway for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Auranofin, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Auranofin's Journey into the Cell: An In-depth Technical Guide to Cellular Uptake and Distribution Pathways

For Researchers, Scientists, and Drug Development Professionals

Auranofin, a gold(I)-containing compound, has a rich history in the treatment of rheumatoid arthritis and is now being extensively repurposed for its potent anticancer and antimicrobial properties. A thorough understanding of its cellular uptake and intracellular distribution is paramount for optimizing its therapeutic efficacy and developing novel drug delivery strategies. This technical guide provides a comprehensive overview of the core mechanisms governing auranofin's entry into cells and its subsequent subcellular localization, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Cellular Uptake: A Tale of Ligand Exchange

The cellular uptake of auranofin is a complex process that is dependent on concentration, time, and temperature.[1][2] It is not a simple diffusion process but rather a sophisticated mechanism known as sequential ligand exchange.[1] In this process, the tetraacetylthioglucose moiety of auranofin does not enter the cell. Instead, the gold(I) and triethylphosphine moieties are internalized after interacting with sulfhydryl groups on the cell membrane.[1] This is supported by evidence that N-ethylmaleimide, a sulfhydryl-blocking agent, inhibits the cellular association of auranofin.[1] The presence of serum proteins, such as albumin, can reduce the uptake of auranofin, likely by competing for binding to the drug.[1][2]

Quantitative Insights into Auranofin's Effects

The biological impact of auranofin is directly linked to its intracellular concentration. The following tables summarize key quantitative data regarding its cytotoxic effects and impact on cellular processes.

Table 1: IC50 Values of Auranofin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| MCF-7 | Breast Cancer | 3.37 | 24 h | [3] |

| MCF-7 | Breast Cancer | 0.98 | 72 h | [3] |

| HL-60 | Promyelocytic Leukemia | 0.23 | 72 h | [3] |

| A549 | Lung Cancer | 0.75 | 72 h | [3] |

| A375 | Melanoma | 0.34 | 72 h | [3] |

| HCT-15 | Colon Cancer | 0.11 | 72 h | [3] |

| HeLa | Cervical Cancer | 0.15 | 72 h | [3] |

| Calu-6 | Lung Cancer | ≥IC50 | 24 h | [4] |

| NCI-H1299 | Lung Cancer | 1 | 24 h | [4] |

| PC3 | Prostate Cancer | 14.33 | 6 h | [5] |

Table 2: Concentration-Dependent Effects of Auranofin on MCF-7 Breast Cancer Cells (24h treatment)

| Auranofin Concentration (µM) | Live Cells (%) | Apoptotic Cells (%) | Necrotic Cells (%) | Reference |

| 0 (Control) | 84.8 (±8.7) | 3.90 (±2.9) | 13.52 (±9.4) | [6] |

| 0.78 | 78.28 (±13.9) | 6.50 (±3.8) | 15.20 (±11.2) | [6] |

| 1.56 | 84.17 (±10.1) | 4.50 (±2.5) | 11.20 (±8.4) | [6] |

| 3.12 | 82.15 (±8.7) | 10.52 (±6.6) | 7.30 (±4.2) | [6] |

| 6.25 | 53.47 (±31.6) | 36.80 (±33.5) | 9.60 (±7.1) | [6] |

| 12.50 | 2.15 (±1.9) | 89.9 (±10.9) | 7.90 (±9.7) | [6] |

| 25 | 0.8 (±0.7) | 92.3 | 2.75 (±3.0) | [3][6] |

Intracellular Distribution: A Multi-Compartmental Affair

Once inside the cell, the gold and triethylphosphine components of auranofin do not remain localized in one area. Instead, they are distributed among the nuclear, cytosolic, and membrane fractions.[1] This broad distribution is indicative of auranofin's ability to interact with a multitude of intracellular targets. In lung cancer (A-549) and fibroblast (MRC-5) cells, a significant portion of the intracellular gold (up to 24.3%) is found associated with proteins.[7]

Key Signaling Pathways Modulated by Auranofin

Auranofin's therapeutic effects are a consequence of its interaction with multiple intracellular signaling pathways, primarily through the inhibition of thioredoxin reductase (TrxR).

Thioredoxin Reductase Inhibition and Oxidative Stress

Auranofin is a potent inhibitor of both cytosolic (TrxR1) and mitochondrial (TrxR2) thioredoxin reductases.[8] This inhibition disrupts the thioredoxin system, a crucial antioxidant pathway, leading to an accumulation of reactive oxygen species (ROS).[8][9] The resulting oxidative stress triggers a cascade of downstream events, including endoplasmic reticulum (ER) stress and mitochondrial dysfunction, ultimately culminating in apoptosis.[8][9]

Disruption of Calcium Homeostasis

Auranofin induces a sustained increase in intracellular calcium concentration ([Ca2+]i) in a concentration and time-dependent manner.[3] This calcium overload is a critical trigger for apoptosis.[3][10] The precise mechanism of calcium influx is still under investigation, but it appears to involve both the release of calcium from intracellular stores and the influx of extracellular calcium.[11]

Experimental Protocols: A Methodological Overview

This section provides a summary of the key experimental methodologies used to investigate auranofin's cellular uptake and distribution.

Cell Viability and Cytotoxicity Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of auranofin for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

-

-

Trypan Blue Dye Exclusion Assay:

-

Treat cells with auranofin as described above.

-

Harvest the cells and resuspend them in a small volume of media or PBS.

-

Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate the percentage of viable cells.

-

Measurement of Cellular Uptake and Distribution

-

Radiolabeled Auranofin Studies:

-

Synthesize auranofin with a radiolabel on the gold ([195Au] or [198Au]) or triethylphosphine ([3H]) moiety.[1]

-

Incubate cells with the radiolabeled auranofin for various times and at different concentrations.

-

Wash the cells extensively with cold buffer to remove extracellular drug.

-

Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter to determine total cellular uptake.

-

For subcellular distribution, perform cell fractionation (e.g., differential centrifugation) to separate the nuclear, cytosolic, and membrane fractions.

-

Measure the radioactivity in each fraction to determine the distribution of auranofin.

-

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS):

-

Treat cells with auranofin.

-

Wash and harvest the cells.

-

Digest the cell pellets using a strong acid mixture (e.g., nitric acid and hydrogen peroxide).

-

Analyze the digested samples by ICP-MS to quantify the total intracellular gold content.

-

Apoptosis Detection

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with auranofin.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

DCFDA (2',7'-dichlorodihydrofluorescein diacetate) Assay:

-

Load cells with DCFDA, which is deacetylated by cellular esterases to a non-fluorescent compound and later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Treat the cells with auranofin.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The increase in fluorescence is proportional to the level of intracellular ROS.

-

Measurement of Intracellular Calcium

-

Fluo-4 AM Assay:

-

Load cells with the calcium-sensitive fluorescent dye Fluo-4 AM.

-

Treat the cells with auranofin.

-

Monitor the changes in fluorescence intensity over time using a fluorescence microscope or a microplate reader. An increase in fluorescence indicates a rise in intracellular calcium concentration.[3]

-

Conclusion

The cellular uptake of auranofin is a multifaceted process initiated by a unique ligand exchange mechanism at the cell surface, leading to the internalization of its active gold and phosphine moieties. Its subsequent broad distribution across subcellular compartments allows it to engage with a variety of targets, most notably the thioredoxin reductase system. The inhibition of this key antioxidant enzyme unleashes a cascade of events, including profound oxidative stress and disruption of calcium homeostasis, which collectively drive the cell towards apoptosis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of auranofin. Future investigations should aim to elucidate the specific transporters involved in auranofin uptake and efflux, and to further map its protein interaction network to uncover additional mechanisms of action.

References

- 1. Cellular association, intracellular distribution, and efflux of auranofin via sequential ligand exchange reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the in vivo antitumor activity and in vitro cytotoxic properties of auranofin, a coordinated gold compound, in murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Auranofin, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels [mdpi.com]

- 5. Synthesis and in vitro characterization of [198Au]Auranofin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Speciation Analysis Highlights the Interactions of Auranofin with the Cytoskeleton Proteins of Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Auranofin induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Auranofin, a thioredoxin reductase inhibitor, causes platelet death through calcium overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Dawn of auranofin: A Technical Chronicle of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auranofin, a gold(I) complex, marked a significant advancement in the treatment of rheumatoid arthritis upon its approval. Unlike its predecessors, the parenterally administered gold salts, auranofin offered the convenience of oral administration and a distinct pharmacological profile. This technical guide delves into the early discovery and the evolution of the chemical synthesis of auranofin, providing a comprehensive resource for researchers in medicinal chemistry and drug development. The narrative of auranofin's inception is a compelling case study in targeted drug design, building upon the historical understanding of gold's therapeutic properties while engineering a molecule with improved pharmacokinetic and pharmacodynamic characteristics.

The Genesis of Oral Gold Therapy: Early Discovery

The therapeutic use of gold compounds for inflammatory conditions dates back to the early 20th century. However, the early gold therapies, such as gold sodium thiomalate, were administered via injection and associated with a range of toxic side effects. The quest for a safer, orally bioavailable gold-based therapeutic led researchers at Smith Kline & French Laboratories to explore novel gold complexes. The central hypothesis was that a lipophilic, monomeric gold(I) compound would be more readily absorbed from the gastrointestinal tract and exhibit a different distribution and toxicity profile compared to the polymeric, hydrophilic parenteral gold salts. This line of inquiry culminated in the development of auranofin, (2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranosato-S-)(triethylphosphine)gold(I), which received FDA approval in 1985.[1][2]

The Chemical Blueprint: Synthesis of Auranofin

The synthesis of auranofin involves the coupling of two key moieties: a gold(I) phosphine complex and a protected thiosugar. The development of auranofin saw the evolution of its synthetic route, with several methods patented by Smith Kline & French. Below are the detailed experimental protocols for the preparation of the key intermediates and the final auranofin molecule.

Synthesis of Key Intermediates

1. (Triethylphosphine)gold(I) Chloride ((C₂H₅)₃PAuCl)

This gold(I) complex is a crucial precursor for auranofin. It is typically prepared by the reduction of a gold(III) salt in the presence of triethylphosphine.

-

Experimental Protocol: A common academic preparation involves dissolving tetrachloroauric acid trihydrate in ethanol, followed by the dropwise addition of triethylphosphine with constant stirring.[3] This reaction leads to the immediate formation of chloro(triethylphosphine)gold(I) as a white to pale yellow precipitate.[3] The reaction proceeds through a two-electron reduction of gold(III) to gold(I).[3] An alternative method involves the reaction of gold(I) chloride (AuCl) with triethylphosphine in an organic solvent like dichloromethane.[3]

2. 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose

This protected thiosugar provides the carbohydrate ligand of auranofin.

-

Experimental Protocol: A detailed method for the synthesis of a related S-trityl protected thiosugar is described, which can be a precursor. In a pyridine solution (100 ml), 35 g (0.096 mole) of 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose is reacted with 28 g (0.10 mole) of triphenylmethyl chloride at room temperature for 12 hours.[4] The solution is filtered, and the pyridine is removed under reduced pressure.[4] The residue is then dissolved in chloroform (350 ml), washed with water (5 x 100 ml), and the chloroform solution is dried over magnesium sulfate.[4] After solvent removal, the product is crystallized from methanol to yield 17 g (29%) of 2,3,4,6-tetra-O-acetyl-1-S-trityl-1-thio-β-D-glucopyranose.[4] The trityl group can then be cleaved to yield the desired thiol.

Final Synthesis of Auranofin

Several patented methods outline the final coupling step. The core principle involves the reaction of the gold phosphine complex with the thiosugar.

-

Method 1: From an Alkali Metal Salt of the Thiosugar This early method involves reacting an alkali metal salt of 1-thio-β-D-glucopyranose with a trialkylphosphine gold halide.[5] The alkali metal salt is generated in situ from a 1-thiopseudourea derivative using sodium or potassium carbonate in water at low temperatures.[6]

-

Method 2: From a Thioether or Thioester This patented process utilizes a 2,3,4,6-tetra-O-acetylglucopyranosyl thioether or thioester with a good leaving group (R). This starting material is then reacted with a reactive tertiary phosphine gold ester or sulfide.[7]

-

Reaction Scheme:

where Ac is acetyl, R is a displaceable group, and X is a reactive halo or other leaving group.[7]

-

-

Method 3: From the Silver Salt of the Thiosugar A methanol solution (35 ml) of 1.94 g (4.1 mmol) of 2,3,4,6-tetra-O-acetyl-1-S-silver-1-thio-β-D-glucopyranose and 1.44 g (4.1 mmol) of chloro(triethylphosphine)gold(I) is stirred at room temperature for 1 hour.[5] The solution is filtered, and the solvent is removed under reduced pressure.[5] The residue is then purified by chromatography on silica gel with chloroform as the eluent, followed by crystallization from methanol-water to yield auranofin.[5]

-

Method 4: From S-gold-2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose This method involves a novel intermediate, S-gold-2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose, which is reacted with a stoichiometric quantity of triethylphosphine in an inert aprotic solvent like methylene chloride at room temperature.[6]

The following diagram illustrates a generalized synthetic workflow for auranofin:

Caption: Generalized workflow for the synthesis of auranofin.

Quantitative Data Summary

The following tables summarize key quantitative data from the early development and characterization of auranofin and its precursors.

Table 1: Physicochemical Properties

| Compound | Melting Point (°C) | Specific Rotation [α]D²⁵ (1% Methanol) |

| Auranofin | 98-101[5], 108-110[5], 110-111[7], 112-116[8] | -55.8°[5], -56.3°[8] |

| 2,3,4,6-tetra-O-acetyl-1-S-trityl-1-thio-β-D-glucopyranose | 177-179[4] | -37.8°[4] |

Table 2: Biological Activity

| Target/Cell Line | IC₅₀ Value (Auranofin) | Reference |

| Thioredoxin Reductase (TrxR) | ~88 nM | [9] |

| Helicobacter pylori | ~1.2 µM | [9] |

| Human Prostate Cancer Cells | 2.5 µM (24h) | [9] |

| Normal Human Lung Fibroblast (HPF) Cells | ~3 µM (24h) | [10] |

| Calu-6 Lung Cancer Cells | ~3 µM (24h) | [10] |

| A549 Lung Cancer Cells | 3-4 µM (24h) | [10] |

| SK-LU-1 Lung Cancer Cells | 3-4 µM (24h) | [10] |

| NCI-H1299 Lung Cancer Cells | 1-2 µM | [11] |

| Entamoeba histolytica | 0.5 µM | [12] |

Table 3: Early Clinical Pharmacokinetic Data

| Parameter | Value | Reference |

| Oral Bioavailability | 20-25% | [13] |

| Plasma Protein Binding | 60% | [12] |

| Excretion | 85% in feces | [12] |

| Elimination Half-life (t₁/₂) | 26 days (range 21-31 days) in RA patients | [12] |

| 35 days in healthy volunteers | [12] | |

| Mean Peak Plasma Gold Concentration (Cₘₐₓ) | 0.312 µg/ml (at day 7, 6 mg/day dose) in healthy volunteers | [12] |

Mechanism of Action: A Signaling Pathway Perspective

Auranofin's therapeutic effects are primarily attributed to its ability to inhibit various enzymes, most notably thioredoxin reductase (TrxR).[9] This inhibition disrupts the cellular redox balance, leading to increased oxidative stress and subsequent downstream effects on inflammatory and apoptotic pathways.

Caption: Simplified signaling pathway of auranofin's mechanism of action.

Conclusion

The development of auranofin represents a pivotal moment in the history of chrysotherapy, demonstrating the successful application of medicinal chemistry principles to improve the therapeutic index of a known class of drugs. The synthetic routes developed by Smith Kline & French provided a scalable and efficient means of producing this novel oral gold agent. The early biological data clearly indicated its potent inhibitory effects on key cellular pathways involved in inflammation. This in-depth guide provides a foundational resource for scientists and researchers, offering detailed insights into the chemical synthesis and early biological characterization of auranofin, a molecule that continues to be a subject of research for new therapeutic applications.

References

- 1. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy Chloro(triethylphosphine)gold(I) | 15529-90-5 [smolecule.com]

- 4. prepchem.com [prepchem.com]

- 5. DK150520B - PROCEDURE FOR THE PREPARATION OF AURANOFINE - Google Patents [patents.google.com]

- 6. US4133952A - Process and intermediate for preparing auranofin - Google Patents [patents.google.com]

- 7. US4122254A - Process for preparing auranofin - Google Patents [patents.google.com]

- 8. US4125711A - Process for preparing auranofin - Google Patents [patents.google.com]

- 9. apexbt.com [apexbt.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phase I Clinical Trial Results of Auranofin, a Novel Antiparasitic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of action, pharmacology, clinical efficacy and side effects of auranofin. An orally administered organic gold compound for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Auranofin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auranofin, a gold(I)-containing compound, was initially developed and approved for the treatment of rheumatoid arthritis.[1] However, its potent biological activities have led to a resurgence of interest in its potential as a therapeutic agent for a broader range of diseases, particularly cancer.[1][2] This technical guide provides an in-depth exploration of the pharmacodynamics of auranofin, focusing on its molecular mechanisms of action, effects on key signaling pathways, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Inhibition of Thioredoxin Reductase

The principal mechanism underlying the diverse pharmacological effects of auranofin is its potent inhibition of thioredoxin reductase (TrxR).[1][3] TrxR is a key selenoenzyme in the thioredoxin system, which plays a critical role in maintaining cellular redox homeostasis, antioxidant defense, and regulating various cellular processes.[4][5] Auranofin, with its high affinity for thiol and selenol groups, irreversibly binds to the active site of TrxR, thereby inactivating the enzyme.[3][5] This inhibition disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress.[1][3]

The inhibition of TrxR by auranofin is a central event that triggers a cascade of downstream effects, including the induction of apoptosis and modulation of various signaling pathways. The overexpression of TrxR in some cancer cells is associated with aggressive tumor progression and resistance to therapy, making it an attractive target for anticancer drugs like auranofin.[1][6]

Quantitative Analysis of Auranofin Activity

The cytotoxic and inhibitory effects of auranofin have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the potency of auranofin.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| Lung Cancer | ||||

| Calu-3 | Non-Small Cell Lung Cancer | < 1.0 | 72 | [7] |

| HCC366 | Non-Small Cell Lung Cancer | < 1.0 | 72 | [7] |

| NCI-H1299 | Non-Small Cell Lung Cancer | 1 | 24 | [1] |

| Calu-6 | Non-Small Cell Lung Cancer | 3 | 24 | [1] |

| NCI-H460 | Non-Small Cell Lung Cancer | 4 | 24 | [1] |

| A549 | Non-Small Cell Lung Cancer | 5 | 24 | [1] |

| SK-LU-1 | Non-Small Cell Lung Cancer | 5 | 24 | [1] |

| Breast Cancer | ||||

| MCF-7 | Breast Adenocarcinoma | 3.37 | 24 | [8] |

| MCF-7 | Breast Adenocarcinoma | 0.98 | 72 | [8] |

| Other Cancers | ||||

| HL-60 | Promyelocytic Leukemia | 0.23 | 72 | [8] |

| HCT-15 | Colorectal Adenocarcinoma | 0.11 | 72 | [8] |

| HeLa | Cervical Cancer | 0.15 | 72 | [8] |

| A375 | Malignant Melanoma | 0.34 | 72 | [8] |

Key Signaling Pathways Modulated by Auranofin

Auranofin's inhibition of TrxR and induction of ROS reverberate through multiple intracellular signaling pathways, contributing to its anti-inflammatory and anticancer effects.

Induction of Apoptosis via Oxidative Stress

The primary mechanism by which auranofin induces cell death in cancer cells is through the generation of excessive ROS, leading to overwhelming oxidative stress.[9] This, in turn, triggers the intrinsic pathway of apoptosis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation.[10] Auranofin has been shown to inhibit the NF-κB pathway through multiple mechanisms, contributing to its anti-inflammatory and pro-apoptotic effects.[6][11]

Modulation of Other Pro-Survival Pathways

Auranofin has also been reported to inhibit other critical pro-survival signaling pathways in cancer cells, including:

-

PI3K/AKT/mTOR Pathway: This pathway is frequently deregulated in cancer and plays a central role in cell growth, proliferation, and survival. Auranofin has been shown to inhibit the expression and/or phosphorylation of key components of this pathway.[7]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is involved in cytokine signaling and cell proliferation. Auranofin can inhibit the activation of JAK2 and the phosphorylation of STAT3.[11]

Experimental Protocols

This section details the methodologies for key experiments used to investigate the pharmacodynamics of auranofin.

Thioredoxin Reductase (TrxR) Inhibition Assay

This colorimetric assay measures the enzymatic activity of TrxR.

Protocol:

-

Sample Preparation: Prepare cell lysates or use purified TrxR enzyme.

-

Reaction Mixture: In a 96-well plate, combine the sample with a reaction buffer containing NADPH and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[3][12]

-

Incubation: Incubate the plate at 37°C for a specified time.

-

Measurement: Measure the absorbance at 412 nm using a microplate reader. The increase in absorbance corresponds to the formation of 5-thio-2-nitrobenzoic acid (TNB), a yellow product.[3][12]

-

Data Analysis: To determine the specific inhibition by auranofin, compare the TrxR activity in samples treated with auranofin to untreated controls. A specific TrxR inhibitor can be used to subtract background activity.[12]

Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method to measure intracellular ROS levels.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of auranofin for the desired time.

-

Probe Loading: Remove the treatment medium and incubate the cells with a working solution of DCFH-DA (typically 10-25 µM) in serum-free medium.[13]

-

Incubation: Incubate the plate at 37°C in the dark for 30-60 minutes.[9]

-

Measurement: After incubation, wash the cells and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[4]

-

Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. Normalize the fluorescence values to a control group to determine the fold-change in ROS production.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Preparation: Harvest cells after treatment with auranofin and wash them with cold PBS.[14]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.[15]

-

Staining: Add Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) to the cell suspension.[14]

-

Incubation: Incubate the cells at room temperature for 15-20 minutes in the dark.[15]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[14]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis of NF-κB Pathway Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the NF-κB pathway.

Protocol:

-

Protein Extraction: Prepare whole-cell lysates or nuclear and cytoplasmic fractions from cells treated with or without auranofin.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated p65, total p65, IκBα).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Conclusion

Auranofin exhibits a multifaceted pharmacodynamic profile, primarily driven by its potent inhibition of thioredoxin reductase. This leads to a surge in intracellular ROS, triggering apoptosis and modulating key signaling pathways involved in cell survival, proliferation, and inflammation, such as the NF-κB, PI3K/AKT/mTOR, and JAK/STAT pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation of auranofin's therapeutic potential. A thorough understanding of its pharmacodynamics is crucial for the rational design of future clinical applications, particularly in the realm of oncology.

References

- 1. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. doc.abcam.com [doc.abcam.com]

- 4. Potential Anticancer Activity of Auranofin [jstage.jst.go.jp]

- 5. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Auranofin, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arigobio.com [arigobio.com]

- 8. researchgate.net [researchgate.net]

- 9. Auranofin Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cosmobiousa.com [cosmobiousa.com]

- 11. bioquochem.com [bioquochem.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 15. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

Auranofin's Role in Modulating Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auranofin, a gold-containing compound initially approved for the treatment of rheumatoid arthritis, has garnered significant attention for its potent immunomodulatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms by which auranofin influences the immune system. We will explore its inhibitory effects on key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome, as well as its impact on cellular redox homeostasis through the inhibition of thioredoxin reductase. This document will present quantitative data on auranofin's effects on immune cell function, detailed experimental protocols for assessing its activity, and visual representations of the core signaling pathways it modulates. The information contained herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of immunomodulatory therapeutics.

Core Mechanisms of Auranofin-Mediated Immunomodulation

Auranofin exerts its effects on the immune system through a multi-faceted approach, primarily targeting key signaling cascades and cellular enzymes that are critical for the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Auranofin has been demonstrated to be a potent inhibitor of this pathway.[1][2] Its primary mechanism of NF-κB inhibition involves the direct targeting of the IκB kinase (IKK) complex, specifically the IKKβ subunit.[3] By binding to cysteine residues in the activation loop of IKKβ, auranofin prevents the phosphorylation and subsequent degradation of IκBα. This action sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1] Studies have shown that auranofin's inhibition of NF-κB activation leads to a significant reduction in the production of key inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages.[1][2]

Modulation of Thioredoxin Reductase and Cellular Redox Status

Auranofin is a well-established inhibitor of thioredoxin reductase (TrxR), a key selenoenzyme in the thioredoxin system that regulates cellular redox balance.[4][5] By irreversibly binding to the active site of TrxR, auranofin disrupts its ability to reduce thioredoxin (Trx), leading to an accumulation of reactive oxygen species (ROS) and a state of oxidative stress.[6] This elevation in intracellular ROS has profound effects on immune cells. In T cells, for instance, auranofin-induced ROS production can modulate activation and proliferation.[7] Furthermore, the inhibition of the thioredoxin system can sensitize cells to apoptosis, a mechanism that may contribute to its therapeutic effects in autoimmune diseases by eliminating hyperactive immune cells.

Suppression of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. Auranofin has been shown to be a potent inhibitor of NLRP3 inflammasome activation.[8][9][10] It can suppress both the priming and activation steps of the inflammasome. The inhibitory mechanism is linked to its ability to induce ROS, which at high levels can impair inflammasome assembly and function.[9] By preventing the activation of caspase-1 and the subsequent release of IL-1β and IL-18, auranofin effectively dampens a powerful inflammatory cascade implicated in a variety of autoinflammatory and autoimmune diseases.[8][10]

Quantitative Data on Auranofin's Immunomodulatory Effects

The following tables summarize the quantitative effects of auranofin on various immune parameters, providing a comparative overview of its potency across different cell types and experimental conditions.

Table 1: Inhibitory Concentration (IC50) of Auranofin on Immune and Cancer Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |

| Chronic Lymphocytic Leukemia (CLL) Cells | Primary Immune Cells | ~0.125 - 4.0 | 24 | MTS Assay | [11] |

| MCF-7 | Breast Cancer | 3.37 | 24 | MTS Assay | [12] |

| MCF-7 | Breast Cancer | 5.08 | 24 | Flow Cytometry | [12] |

| Calu-6 | Lung Cancer | 3 | 24 | Not Specified | [6] |

| A549 | Lung Cancer | 5 | 24 | Not Specified | [6] |

| SK-LU-1 | Lung Cancer | 5 | 24 | Not Specified | [6] |

| NCI-H460 | Lung Cancer | 4 | 24 | Not Specified | [6] |

| NCI-H1299 | Lung Cancer | 1 | 24 | Not Specified | [6] |

Table 2: Dose-Dependent Inhibition of Cytokine Production by Auranofin in Macrophages

| Cell Line | Stimulant | Auranofin (µM) | Cytokine | % Inhibition | Reference |

| RAW264.7 | LPS + Palmitic Acid | 1.5 | IL-1β | Significant | [1] |

| RAW264.7 | LPS + Palmitic Acid | 1.5 | TNF-α | Significant | [1] |

| RAW264.7 | LPS + Palmitic Acid | 1.5 | IL-6 | Significant | [1] |

Table 3: Effect of Auranofin on Neutrophil Degranulation

| Stimulant | Auranofin (µg/mL) | IC50 (µg/mL) | Secreted Protein | Reference |

| fMLP | 0.25 - 1.0 (enhancement) | 3.7 | Lactoferrin | [13] |

| GM-CSF | biphasic effect | 1.8 | Lactoferrin | [13] |

| TNF | inhibitory | 0.6 | Lactoferrin | [13] |

| fMLP | Not Specified | 1.6 | Myeloperoxidase | [13] |

| TNF | Not Specified | 0.7 | Myeloperoxidase | [13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the immunomodulatory effects of auranofin.

Western Blot Analysis of Phosphorylated IKKβ

This protocol details the detection of phosphorylated IKKβ in cell lysates following auranofin treatment, a key indicator of NF-κB pathway inhibition.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibody: Rabbit anti-phospho-IKKα/β (Ser176/180).

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of auranofin or vehicle control for the specified time. Stimulate with an NF-κB activator (e.g., TNF-α, LPS) for a short period before harvesting.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-IKKβ antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. For normalization, the membrane can be stripped and re-probed with an antibody against total IKKβ.

Thioredoxin Reductase (TrxR) Activity Assay

This colorimetric assay measures the enzymatic activity of TrxR in cell lysates.

Materials:

-

Assay buffer (e.g., 50 mM Tris-HCl, 2 mM EDTA, pH 7.5).

-

NADPH.

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

-

Cell lysate.

-

96-well plate.

-

Microplate reader.

Procedure:

-

Cell Lysate Preparation: Prepare cell lysates as described in the Western blot protocol, but without phosphatase inhibitors.

-

Assay Reaction:

-

In a 96-well plate, add assay buffer, NADPH, and cell lysate to each well.

-

Initiate the reaction by adding DTNB.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes) using a microplate reader in kinetic mode.

-

-

Data Analysis: Calculate the rate of change in absorbance over time (ΔA412/min). The TrxR activity is proportional to this rate. Compare the activity in auranofin-treated samples to that of vehicle-treated controls.

CFSE-Based T Cell Proliferation Assay

This flow cytometry-based assay quantifies T cell proliferation by measuring the dilution of the fluorescent dye CFSE (Carboxyfluorescein succinimidyl ester) as cells divide.[14][15][16][17][18]

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated T cells.

-

CFSE staining solution.

-

Complete RPMI-1640 medium.

-

T cell mitogen (e.g., PHA, anti-CD3/CD28 beads).

-

Auranofin.

-

Flow cytometer.

Procedure:

-

Cell Staining:

-

Resuspend cells in PBS at a concentration of 1-10 x 10^6 cells/mL.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of ice-cold complete medium.

-

Wash the cells twice with complete medium.

-

-

Cell Culture and Treatment:

-

Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate.

-

Add the T cell mitogen to stimulate proliferation.

-

Add various concentrations of auranofin or vehicle control to the wells.

-

-

Incubation: Incubate the cells for 3-5 days at 37°C in a CO2 incubator.

-

Flow Cytometry Analysis:

-

Harvest the cells and wash them with PBS.

-

Analyze the cells on a flow cytometer, detecting the CFSE fluorescence in the FITC channel.

-

Gate on the live lymphocyte population.

-

Analyze the CFSE histogram to identify distinct peaks representing successive generations of divided cells.

-

-

Data Analysis: Quantify the percentage of cells that have undergone division and the proliferation index (the average number of divisions for all cells).

Visualization of Auranofin-Modulated Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by auranofin.

Caption: Auranofin inhibits the NF-κB signaling pathway by targeting the IKK complex.

Caption: Auranofin inhibits Thioredoxin Reductase (TrxR), leading to increased oxidative stress.

Caption: Auranofin inhibits the activation of the NLRP3 inflammasome.

Conclusion

Auranofin is a potent immunomodulatory agent with well-defined mechanisms of action that impact multiple facets of the immune response. Its ability to inhibit NF-κB signaling, disrupt cellular redox homeostasis through TrxR inhibition, and suppress NLRP3 inflammasome activation underscores its therapeutic potential for a range of inflammatory and autoimmune disorders. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the immunomodulatory properties of auranofin and related compounds. Continued exploration of its complex interactions with the immune system will undoubtedly pave the way for novel therapeutic strategies.

References

- 1. Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The FDA-approved drug Auranofin has a dual inhibitory effect on SARS-CoV-2 entry and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive chemical proteomics analyses reveal that the new TRi-1 and TRi-2 compounds are more specific thioredoxin reductase 1 inhibitors than auranofin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-Tumoral Treatment with Thioredoxin Reductase 1 Inhibitor Auranofin Fosters Regulatory T Cell and B16F10 Expansion in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Auranofin prevents liver fibrosis by system Xc-mediated inhibition of NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Auranofin Induces Lethal Oxidative and Endoplasmic Reticulum Stress and Exerts Potent Preclinical Activity against Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Auranofin, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of auranofin on cytokine induced secretion of granule proteins from adherent human neutrophils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mucosalimmunology.ch [mucosalimmunology.ch]

- 15. agilent.com [agilent.com]

- 16. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 17. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

The Evolving Landscape of Auranofin: A Structural-Activity Relationship Guide to its Analogs

For Researchers, Scientists, and Drug Development Professionals

Auranofin, a gold(I)-phosphine complex originally approved for the treatment of rheumatoid arthritis, is experiencing a significant resurgence in interest for its potent anticancer, antimicrobial, and anti-inflammatory properties. This revival is largely driven by the exploration of its analogs, where systematic modifications of its core structure have led to compounds with enhanced efficacy and novel mechanisms of action. This technical guide provides an in-depth analysis of the structural-activity relationships (SAR) of auranofin analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and logical relationships to inform future drug development endeavors.

Core Principles of Auranofin Analog Design and Activity

The fundamental structure of auranofin consists of a central gold(I) atom linearly coordinated to a triethylphosphine (PEt₃) ligand and a thiosugar (2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose) ligand. The biological activity of auranofin and its analogs is primarily attributed to the "[Au(PR₃)]⁺" moiety, which is considered the active pharmacophore. The thiosugar ligand is generally considered a leaving group, displaced by biological thiols and selenols to allow the gold complex to interact with its targets.[1]

The primary molecular target of auranofin is thioredoxin reductase (TrxR) , a key selenoenzyme in the thioredoxin system that regulates cellular redox homeostasis.[2][3] Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptotic cell death.[4] Modifications to both the phosphine and the thiol ligands of auranofin have been extensively explored to modulate its physicochemical properties, target specificity, and overall therapeutic potential.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data for various auranofin analogs, providing a comparative overview of their biological activities.

Table 1: Cytotoxicity of Auranofin Analogs in Cancer Cell Lines

| Compound/Analog | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| Auranofin | - | A2780 (Ovarian) | 1.01 | [1] |

| A2780/CDDP-R (Ovarian, Cisplatin-Resistant) | 0.43 | [1] | ||

| HCT116 (Colorectal) | 0.132 ± 0.016 | [5] | ||

| MDA-MB-231 (Breast) | ~3 | [6] | ||

| Calu3 (NSCLC) | < 1.0 | [7] | ||

| Et₃PAuCl | Thiosugar replaced with Cl⁻ | HCT116 (Colorectal) | 0.105 ± 0.011 | [5] |

| A2780 (Ovarian) | - | |||

| Et₃PAuI | Thiosugar replaced with I⁻ | HCT116 (Colorectal) | 0.260 ± 0.028 | [5] |

| A2780 (Ovarian) | - | |||

| AuP(OCH₃)₃SAtg | PEt₃ replaced with P(OCH₃)₃ | A2780 (Ovarian) | 1-10 | [8] |

| A2780R (Ovarian, Cisplatin-Resistant) | 1-10 | [8] | ||

| SKOV-3 (Ovarian) | 1-10 | [8] | ||

| AuP(OCH₃)₃I | PEt₃ replaced with P(OCH₃)₃, Thiosugar with I⁻ | SKOV-3 (Ovarian) | 1-10 | [8] |

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. NSCLC: Non-Small Cell Lung Cancer.

Table 2: Thioredoxin Reductase (TrxR) Inhibition by Auranofin Analogs

| Compound/Analog | Modification | TrxR Isoform | IC50 (nM) | Reference |

| Auranofin | - | TrxR (unspecified) | 105 ± 17.3 | [5] |

| TrxR1 | - | |||

| TrxR2 | - | |||

| Et₃PAuCl | Thiosugar replaced with Cl⁻ | TrxR (unspecified) | 51.3 ± 8.5 | [5] |

| Et₃PAuI | Thiosugar replaced with I⁻ | TrxR (unspecified) | 193 ± 22.2 | [5] |

| AFETT | Thiosugar replaced with ethyl thiosalicylate | TrxR (unspecified) | 16.86 | [1] |

IC50 values represent the concentration of the compound required to inhibit enzyme activity by 50%.

Table 3: Antimicrobial Activity of Auranofin Analogs against ESKAPE Pathogens

| Compound/Analog | Modification | S. aureus (MIC, µM) | E. faecium (MIC, µM) | A. baumannii (MIC, µM) | P. aeruginosa (MIC, µM) | E. cloacae (MIC, µM) | K. pneumoniae (MIC, µM) | Reference |

| Auranofin | - | 0.04 | 0.2/0.09 | 47 | 377 | 189 | 377 | [9] |

| Analog 31 | PEt₃ replaced with PMe₃ | 0.1/0.2 | 0.4 | 13 | 52 | 3 | 7/13 | [9] |

| Analog 21 | Thiosugar replaced with mercaptoethanol | - | - | - | 41 | - | - | [9] |

| Analog 40 | PEt₃ to PMe₃, Thiosugar to mercaptoethanol | - | - | 5.7 | - | 2.9 | - | [9] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. ESKAPE pathogens include Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species.

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathway affected by auranofin analogs and a typical experimental workflow for their evaluation.

Caption: Auranofin analog-induced apoptosis pathway.

Caption: Experimental workflow for auranofin analog evaluation.

Caption: Logical relationships in auranofin analog SAR.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell lines (e.g., A2780, HCT116)

-

Complete cell culture medium

-

96-well plates

-

Auranofin analogs

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the auranofin analogs and incubate for 48-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

If using an SDS-based solubilization solution, add 100 µL to each well and incubate overnight. If using DMSO, carefully remove the medium and add 100 µL of DMSO to each well.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the IC50 value, the concentration of the analog that causes 50% inhibition of cell growth, using appropriate software.

-

Thioredoxin Reductase (TrxR) Activity Assay

This assay measures the activity of TrxR by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.

-

Materials:

-

Purified TrxR or cell lysates

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 2 mM EDTA)

-

NADPH solution

-

DTNB solution

-

Auranofin analogs

-

Microplate reader

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, NADPH solution, and the TrxR sample.

-

Add various concentrations of the auranofin analogs to the wells.

-

Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the DTNB solution.

-

Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

The rate of the reaction is proportional to the TrxR activity. Calculate the IC50 value for each analog.

-

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

Bacterial strains (e.g., ESKAPE pathogens)

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton broth)

-

96-well microtiter plates

-

Auranofin analogs

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Incubator

-

-

Procedure:

-

Prepare serial two-fold dilutions of the auranofin analogs in the growth medium in the wells of a 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria with no drug) and a negative control (medium only).

-

Incubate the plates at 37°C for 16-24 hours.

-

The MIC is determined as the lowest concentration of the analog at which there is no visible bacterial growth.

-

Apoptosis Assays

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

-

Materials:

-

Treated and untreated cells

-

Caspase-Glo® 3/7 Assay kit (Promega) or similar

-

Luminometer or fluorescence plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and treat with auranofin analogs for the desired time.

-

Equilibrate the plate and the assay reagent to room temperature.

-

Add the Caspase-Glo® 3/7 reagent to each well.

-

Mix by gentle shaking and incubate at room temperature for 1-2 hours.

-

Measure the luminescence or fluorescence using a plate reader.[10][11] An increase in signal indicates increased caspase-3/7 activity.

-

This assay assesses mitochondrial dysfunction, an early event in apoptosis, by measuring changes in the mitochondrial membrane potential.

-

Materials:

-

Treated and untreated cells

-

JC-1 or TMRE dye

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Treat cells with auranofin analogs.

-

Incubate the cells with JC-1 or TMRE dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Analyze the cells using a fluorescence microscope or flow cytometer.[12][13] In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.

-

Conclusion and Future Directions

The structural modification of auranofin has proven to be a fruitful strategy for developing novel therapeutic agents. Key SAR insights include:

-

Phosphine Ligand: Modification of the phosphine ligand can significantly impact the lipophilicity and cellular uptake of the analogs. Smaller alkylphosphines like trimethylphosphine can enhance activity against Gram-negative bacteria.[9] The replacement of triethylphosphine with trimethylphosphite increases water solubility.[8]

-

Thiol Ligand: The thiosugar moiety is not essential for activity and can be replaced with various other thiol-containing molecules, including simple thiols, halides, or other bioactive compounds, to modulate the pharmacological profile.[5][14] Replacing the thiosugar with smaller, more polar thiols can broaden the antimicrobial spectrum.[9]

-

The Gold(I) Center: The gold(I) ion is crucial for the biological activity, and its interaction with thiol and selenol groups in target proteins is the primary mechanism of action.

Future research in this area should focus on the development of analogs with improved selectivity for cancer cells over healthy cells to minimize side effects. The design of dual-targeting analogs, by incorporating other bioactive molecules as the thiol ligand, holds promise for synergistic therapeutic effects. Furthermore, a deeper understanding of the resistance mechanisms to auranofin and its analogs will be critical for their successful clinical translation. The continued exploration of the vast chemical space around the auranofin scaffold is poised to yield the next generation of gold-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Thioredoxin Reductase Inhibition by Auranofin - ChemistryViews [chemistryviews.org]

- 3. mdpi.com [mdpi.com]

- 4. Auranofin induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oaepublish.com [oaepublish.com]

- 6. Novel Insights into Redox-Based Mechanisms for Auranofin-Induced Rapid Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Modification of Auranofin Yields a New Family of Anticancer Drug Candidates: The Gold(I) Phosphite Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Auranofin, an antirheumatic drug, shows anticancer stem cell potential via suppression of the Stat3 signal [bmbreports.org]

- 11. Auranofin Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Auranofin Mediates Mitochondrial Dysregulation and Inflammatory Cell Death in Human Retinal Pigment Epithelial Cells: Implications of Retinal Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Auranofin and its analogs as prospective agents for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Toxicology of Auranofin

Introduction